isoquinoline-1,3,4(2H)-trione

Catalog No.
S594060
CAS No.
521-73-3
M.F
C9H5NO3
M. Wt
175.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
isoquinoline-1,3,4(2H)-trione

CAS Number

521-73-3

Product Name

isoquinoline-1,3,4(2H)-trione

IUPAC Name

isoquinoline-1,3,4-trione

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

InChI

InChI=1S/C9H5NO3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13/h1-4H,(H,10,12,13)

InChI Key

YIOFGHHAURBGSJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=O)NC2=O

Synonyms

isoquinoline-1,3,4-trione

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)NC2=O

Caspase-3 Inactivation

Isoquinoline-1,3,4(2H)-trione derivatives have been investigated for their potential as caspase-3 inhibitors, enzymes that play a crucial role in programmed cell death (apoptosis) []. Studies suggest these derivatives can irreversibly inactivate caspase-3 in a process dependent on 1,4-dithiothreitol (DTT) and oxygen []. This finding implies a redox cycle might be involved in the inactivation mechanism [].

Mechanism of Action

Further research suggests that isoquinoline-1,3,4(2H)-trione derivatives react with DTT to generate reactive oxygen species (ROS) []. These ROS are believed to mediate the inactivation of caspase-3 []. This hypothesis is supported by the observation that oxygen-free radical scavengers like catalase and superoxide dismutase can prevent caspase-3 inactivation by the inhibitors [].

Structural Insights

Crystal structures of caspase-3 in complex with isoquinoline-1,3,4(2H)-trione derivatives have provided valuable insights into the mechanism of action []. These structures reveal that the catalytic cysteine residue of caspase-3 is oxidized to sulfonic acid (-SO3H) upon binding with the inhibitors []. Additionally, the isoquinoline-1,3,4(2H)-trione derivatives bind at the dimer interface of caspase-3, suggesting a potential non-specific binding mode [].

Isoquinoline-1,3,4(2H)-trione is a heterocyclic compound characterized by a fused benzene and pyridine ring system, with three carbonyl groups located at the 1, 3, and 4 positions of the isoquinoline framework. Its molecular formula is C₉H₅N₁O₃, and it has garnered attention due to its unique structural features and potential biological activities. The compound exists in a tautomeric form where the keto groups can interconvert with enol forms, influencing its reactivity and interaction with biological systems .

Including:

  • Oxidation: The compound can be oxidized to yield different derivatives, often using metal-free air oxidation methods. This process allows for the formation of isoquinoline-1,3-diones and other related compounds .
  • Cyclization: Under certain conditions, isoquinoline-1,3,4(2H)-trione can undergo cyclization reactions when reacted with activating groups like alkoxy substituents .
  • Photoinduced Reactions: The compound also engages in photoinduced tandem reactions with azaaryl substituted acetylenes, demonstrating its versatility in synthetic chemistry .

Isoquinoline-1,3,4(2H)-trione exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Some derivatives show promising activity against various microbial strains.
  • Caspase Inhibitors: Certain modifications of isoquinoline-1,3,4(2H)-trione have been identified as inhibitors of caspases, which are crucial in the apoptosis pathway .

These biological properties make isoquinoline-1,3,4(2H)-trione a candidate for further pharmacological exploration.

Several synthesis methods for isoquinoline-1,3,4(2H)-trione have been reported:

  • Cascade Reactions: A metal-free air oxidation approach allows for the efficient synthesis of isoquinoline-1,3,4(2H)-triones from methyl 2-(bromoacetyl)benzoate and primary amines under mild conditions .
  • Beckmann Rearrangement: This method involves the rearrangement of ninhydrin using hydroxylamine hydrochloride to produce isoquinoline derivatives .
  • Azido-Schmidt Reaction: Another synthetic route utilizes trimethylsilyl azide in the transformation of ninhydrin to yield isoquinoline products .

Isoquinoline-1,3,4(2H)-trione finds applications in various fields:

  • Pharmaceuticals: Its derivatives are investigated for their potential therapeutic effects against cancer and other diseases due to their biological activities.
  • Organic Synthesis: The compound serves as an important intermediate in organic synthesis pathways for creating more complex molecules .

Research on interaction studies involving isoquinoline-1,3,4(2H)-trione has revealed its ability to interact with various biomolecules. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. For instance:

  • Studies have shown that isoquinoline derivatives can bind to specific enzymes or receptors involved in cellular signaling pathways.
  • Interaction with DNA and RNA has also been observed, hinting at possible roles in gene regulation or inhibition of nucleic acid synthesis.

Isoquinoline-1,3,4(2H)-trione shares structural similarities with several other compounds within the isoquinoline family. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
IsoquinolineBasic structure without carbonyl substituentsFundamental structure; less reactive
1-HydroxyisoquinolineHydroxy group at position 1Enhanced solubility; potential for hydrogen bonding
Isoquinoline-3-carboxylic acidCarboxylic acid group at position 3Increased acidity; potential for salt formation

Isoquinoline-1,3,4(2H)-trione is unique due to its specific arrangement of carbonyl groups which significantly influences its reactivity and biological activity compared to these similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

175.026943022 g/mol

Monoisotopic Mass

175.026943022 g/mol

Heavy Atom Count

13

UNII

BM68CV5X6Q

Other CAS

521-73-3

Wikipedia

Isoquinoline-1,3,4(2H)-trione

Dates

Modify: 2023-08-15

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